REACTION_CXSMILES
|
C(O[CH:4]1[C:13]2[C:8](=[C:9]([O:17][CH3:18])[C:10]3[O:16][CH2:15][O:14][C:11]=3[CH:12]=2)[CH2:7][N:6]([CH3:19])[CH2:5]1)C.S(=O)(=O)(O)O>C(O)(=O)C.[C].[Pd]>[CH3:18][O:17][C:9]1[C:10]2[O:16][CH2:15][O:14][C:11]=2[CH:12]=[C:13]2[C:8]=1[CH2:7][N:6]([CH3:19])[CH2:5][CH2:4]2 |f:3.4|
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Name
|
4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
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Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
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C(C)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
palladium carbon
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Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
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FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
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ADDITION
|
Details
|
the filtrate was added with a small quantity of an aqueous solution of sodium hydroxide
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with 10 ml of water
|
Type
|
EXTRACTION
|
Details
|
The resulted solution was extracted twice with 5 ml of methylene chloride
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=C(C=C3CCN(CC13)C)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |